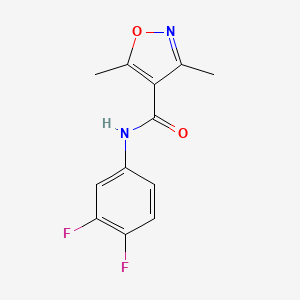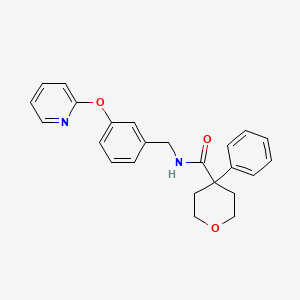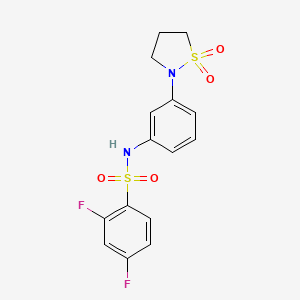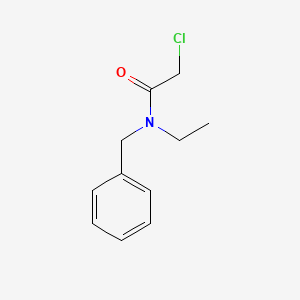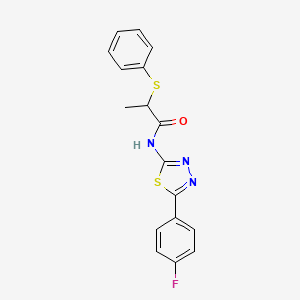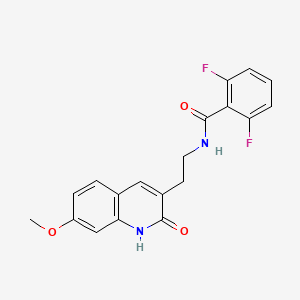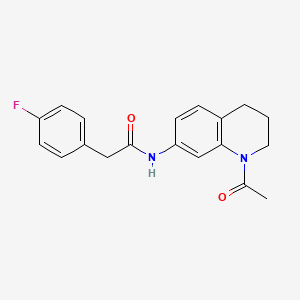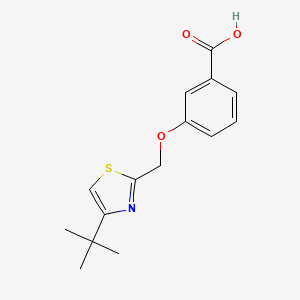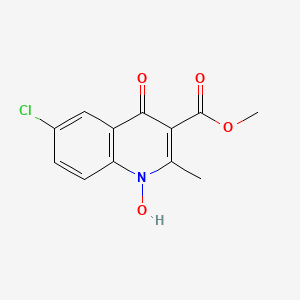
Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the empirical formula C12H10ClNO4 . It has a molecular weight of 267.67 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development, has been the subject of many publications . These publications have dealt with the synthetic analogous of 4-hydroxy-2-quinolones and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C1=CC(Cl)=CC=C12)C(C(OC)=O)=C(C)N2O . The InChI key for this compound is UPZVAXYZCROIBH-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones, which includes compounds like “this compound”, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, and well over 100 naturally occurring molecules display this motif .Applications De Recherche Scientifique
Antimicrobial Applications
Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have shown promising antimicrobial properties. A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to this chemical, which demonstrated in vitro antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Additionally, Balaji et al. (2013) found that derivatives of this compound, synthesized using ultrasound-promoted reactions, exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Antioxidant and Antihypoxic Activities
The derivatives of this compound have been studied for their antioxidant properties. Ahmad et al. (2012) prepared derivatives showing moderate superoxide scavenging activity, with some compounds active against various bacterial strains and fungi (Ahmad, Rizvi, Siddiqui, Ahmad, Parvez, & Suliman, 2012). Ukrainets, Mospanova, and Davidenko (2014) synthesized derivatives with high antihypoxic effects, recommending one compound for further pharmacological testing as a potential antioxidant (Ukrainets, Mospanova, & Davidenko, 2014).
Structural and Synthetic Studies
Studies have also focused on the synthesis and structural analysis of compounds related to this compound. For instance, Hoefnagel et al. (1993) explored new synthetic routes to 4-phenylquinazoline derivatives, providing insights into the structural versatility of these compounds (Hoefnagel, Koningsveld, Meurs, Peters, Sinnema, & Bekkum, 1993). Halim and Ibrahim (2017) conducted DFT calculations, electronic structure analysis, and studied the nonlinear optical properties of a novel derivative, contributing to the understanding of the electronic and optical characteristics of these compounds (Halim & Ibrahim, 2017).
Safety and Hazards
Orientations Futures
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in further exploring the synthetic approaches and applications of this class of compounds .
Propriétés
IUPAC Name |
methyl 6-chloro-1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-6-10(12(16)18-2)11(15)8-5-7(13)3-4-9(8)14(6)17/h3-5,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZVAXYZCROIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1O)C=CC(=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2846681.png)
![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2846683.png)
